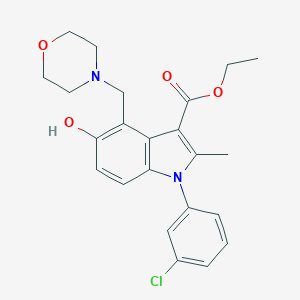
2-(2-nitrophenyl)-1H-perimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-nitrophenyl)-1H-perimidine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is known for its ability to act as a fluorescent probe for detecting metal ions, as well as its potential use as an anti-cancer agent.
科学研究应用
2-(2-nitrophenyl)-1H-perimidine has been extensively studied for its potential applications in various fields, including analytical chemistry, biochemistry, and medicinal chemistry. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to selectively bind to copper ions and exhibit strong fluorescence, making it a promising candidate for use in metal ion sensing.
In addition, 2-(2-nitrophenyl)-1H-perimidine has also been investigated for its potential use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific cellular pathways. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of 2-(2-nitrophenyl)-1H-perimidine is not fully understood, but it is believed to involve the inhibition of specific cellular pathways that are involved in cancer cell growth and survival. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been shown to inhibit the activity of specific proteins involved in inflammation, such as NF-κB.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-nitrophenyl)-1H-perimidine can induce apoptosis in cancer cells and inhibit inflammation in vitro. However, its effects on living organisms are not fully understood and require further investigation. The compound has also been shown to exhibit some toxicity towards normal cells, highlighting the need for further research to determine its safety and efficacy.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-nitrophenyl)-1H-perimidine in lab experiments is its ability to selectively bind to metal ions and exhibit strong fluorescence. This makes it a useful tool for detecting and quantifying metal ions in complex samples. However, the compound's potential toxicity towards normal cells and limited solubility in water can make it challenging to work with in certain experiments.
未来方向
There are several future directions for research on 2-(2-nitrophenyl)-1H-perimidine. One area of interest is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to determine the compound's safety and efficacy in vivo and its potential use as an anti-cancer agent.
合成方法
The synthesis of 2-(2-nitrophenyl)-1H-perimidine involves a multistep process that starts with the condensation of 2-nitrobenzaldehyde and malononitrile in the presence of a base. The resulting intermediate is then subjected to cyclization with an acid catalyst to form the final product. This method has been optimized by various researchers to improve the yield and purity of the compound.
属性
产品名称 |
2-(2-nitrophenyl)-1H-perimidine |
|---|---|
分子式 |
C17H11N3O2 |
分子量 |
289.29 g/mol |
IUPAC 名称 |
2-(2-nitrophenyl)-1H-perimidine |
InChI |
InChI=1S/C17H11N3O2/c21-20(22)15-10-2-1-7-12(15)17-18-13-8-3-5-11-6-4-9-14(19-17)16(11)13/h1-10H,(H,18,19) |
InChI 键 |
VMNNNTBDZWJFCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC4=C3C(=CC=C4)N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)
![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)


![2-[2-(1,3-Benzodioxol-5-yl)vinyl]-1,3-benzoxazole](/img/structure/B271481.png)
![2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)